Methyl 3-bromo-5-fluoro-4-hydroxybenzoate
Overview
Description
Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C8H6BrFO3 and a molecular weight of 249.04 g/mol . It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-fluoro-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination and fluorination of methyl 4-hydroxybenzoate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce ketones or aldehydes .
Scientific Research Applications
Methyl 3-bromo-5-fluoro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity for target molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-hydroxybenzoate: Similar structure but lacks the fluorine atom.
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate: Different substitution pattern on the benzoic acid ring.
Methyl 3-fluoro-4-hydroxybenzoate: Lacks the bromine atom.
Uniqueness
Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and binding properties. This makes it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
methyl 3-bromo-5-fluoro-4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXIMTUXBDBVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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